3-Bromo-5-nitroaniline hydrochloride

Description

Historical Context and Discovery

The development of 3-Bromo-5-nitroaniline hydrochloride emerges from the broader historical context of aniline chemistry and aromatic substitution reactions that gained prominence during the late nineteenth and early twentieth centuries. The parent compound, 3-Bromo-5-nitroaniline, was first synthesized through systematic exploration of electrophilic aromatic substitution patterns on aniline derivatives. The discovery process involved understanding the regioselectivity of bromination and nitration reactions on aromatic rings, particularly the meta-directing effects of nitro groups in electrophilic aromatic substitution.

The compound gained significant attention as researchers recognized the importance of multiply substituted anilines in pharmaceutical chemistry and materials science. Historical records indicate that the systematic study of bromo-nitroaniline derivatives became particularly relevant during the development of synthetic dye chemistry and later pharmaceutical intermediates. The hydrochloride salt form was subsequently developed to improve the compound's handling characteristics and storage stability, addressing practical concerns encountered in large-scale synthetic applications.

Early synthetic approaches focused on multi-step procedures starting from benzene, involving sequential nitration, reduction, and bromination steps. The optimization of these synthetic routes led to improved understanding of the electronic effects governing aromatic substitution patterns, contributing significantly to the theoretical foundations of modern organic chemistry.

Nomenclature and Structural Identity

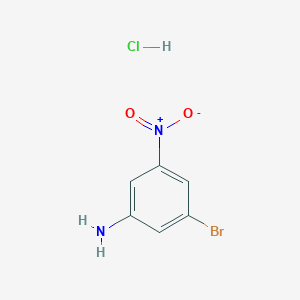

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the compound is named as the hydrochloride salt of 3-bromo-5-nitroaniline. The base structure consists of an aniline ring system with a bromine atom positioned at the 3-carbon and a nitro group at the 5-carbon relative to the amino group. The hydrochloride designation indicates the presence of a hydrochloric acid salt, enhancing the compound's water solubility and crystalline properties.

Table 1: Structural Identifiers for this compound

| Property | Value |

|---|---|

| Chemical Abstract Service Number | 1803603-87-3 |

| Molecular Formula | C₆H₆BrClN₂O₂ |

| Molecular Weight | 253.48 grams per mole |

| Simplified Molecular Input Line Entry System | NC1=CC(N+=O)=CC(Br)=C1.[H]Cl |

| International Chemical Identifier | Not available |

| Material Data Sheet Number | MFCD28383842 |

The structural identity encompasses specific stereochemical and electronic characteristics that define the compound's reactivity profile. The bromine atom at position 3 provides opportunities for nucleophilic substitution reactions, while the nitro group at position 5 serves as both an electron-withdrawing group and a potential site for reduction reactions. The amino group maintains its nucleophilic character despite the presence of electron-withdrawing substituents, though its reactivity is modulated by the electronic effects of the halogen and nitro groups.

The hydrochloride salt formation involves protonation of the amino group, creating a positively charged ammonium center that enhances water solubility and provides ionic character to the molecule. This salt formation is reversible under basic conditions, allowing for regeneration of the free base when required for specific synthetic applications.

Role in Modern Organic Chemistry

This compound occupies a central position in contemporary organic synthesis as a versatile building block for complex molecular architectures. The compound serves multiple functions in modern chemical research, including its role as a pharmaceutical intermediate, synthetic precursor, and research tool for studying aromatic substitution mechanisms. Its unique substitution pattern provides chemists with multiple reactive sites that can be selectively manipulated under appropriate reaction conditions.

Table 2: Applications in Modern Organic Chemistry

The compound's significance in pharmaceutical chemistry stems from its ability to undergo selective transformations that introduce pharmacologically relevant functional groups. The bromine substituent enables cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, which are fundamental tools in modern drug discovery. The nitro group provides access to amino functionality through reduction reactions, expanding the synthetic possibilities for creating diverse molecular libraries.

In materials science applications, this compound contributes to the development of functional polymers and advanced materials with specific electronic and optical properties. The combination of electron-donating amino and electron-withdrawing nitro groups creates interesting electronic characteristics that can be exploited in materials design. The bromine atom facilitates polymerization reactions and cross-linking processes essential for creating high-performance materials.

The compound plays a crucial role in mechanistic studies of aromatic chemistry, serving as a model system for understanding the interplay between different substituent effects. Researchers utilize this compound to investigate reaction mechanisms, study electronic effects in aromatic systems, and develop new synthetic methodologies. The multiple functional groups present in the molecule provide opportunities for selective protection and deprotection strategies, making it valuable for complex synthetic sequences.

Properties

IUPAC Name |

3-bromo-5-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2.ClH/c7-4-1-5(8)3-6(2-4)9(10)11;/h1-3H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMZVSCPLTZIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803603-87-3 | |

| Record name | 3-bromo-5-nitroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

3-Bromo-5-nitroaniline hydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:

Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-nitroaniline hydrochloride exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

Structural Isomerism

Substituent Effects

- Electron-Withdrawing Groups (EWGs) : The nitro group in this compound deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. In contrast, 3-bromo-4-methoxyaniline hydrochloride (methoxy as electron-donating group) activates the ring for ortho/para substitution.

- Halogen Diversity : Derivatives like 3-bromo-5-chloro-2-fluoroaniline hydrochloride (CAS 943830-81-7) exhibit enhanced reactivity in Suzuki-Miyaura couplings due to multiple halogens, whereas the target compound’s single bromine limits such versatility.

Salt Formation

- Hydrochloride salts, including 3-bromo-5-methylaniline hydrochloride , generally improve aqueous solubility compared to free bases. However, the nitro group in the target compound reduces solubility relative to methyl or methoxy analogues.

Biological Activity

3-Bromo-5-nitroaniline hydrochloride (CAS No. 55215-57-1) is a chemical compound characterized by its molecular formula and a molecular weight of approximately 217.02 g/mol. This compound is noted for its various biological activities, particularly in pharmacological and biochemical contexts.

The biological activity of this compound primarily involves its interaction with various enzymes and biological systems. Notably, it has been observed to inhibit certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which play crucial roles in drug metabolism. This inhibition can have significant implications in pharmacology, particularly concerning drug interactions and toxicity profiles.

Cytotoxicity and Antimicrobial Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar nitroaniline structures can induce apoptosis in cancer cells, suggesting that this compound may also possess this capability . Additionally, antimicrobial activity has been reported against certain Gram-positive bacteria, indicating potential applications in developing antimicrobial agents .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison can be made with structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 3-Bromo-2-methyl-5-nitroaniline | 1000342-34-6 | Inhibitor of CYP enzymes |

| 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Moderate cytotoxicity |

| 2-Bromo-4-methyl-5-nitroaniline | 102169-99-3 | Antimicrobial properties |

| 1,2-Dibromo-4-methyl-5-nitrobenzene | 101580-70-5 | Enhanced reactivity but less specific activity |

This table illustrates how the structural modifications can lead to variations in biological activity among similar compounds.

Study on Drug Interaction

In a study focusing on drug interactions, this compound was tested alongside common pharmaceuticals to evaluate its inhibitory effects on drug-metabolizing enzymes. The results indicated significant inhibition of CYP1A2, which could lead to increased plasma concentrations of drugs metabolized by this enzyme, necessitating careful monitoring during co-administration.

Anticancer Activity Assessment

Another study assessed the anticancer properties of various nitroanilines, including this compound. The compound was found to induce apoptosis in human cancer cell lines at micromolar concentrations. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Safety and Handling Considerations

As with many chemical compounds, safety considerations are paramount when handling this compound. It is classified with hazard statements indicating potential toxicity upon ingestion (H302). Proper laboratory safety protocols should be adhered to, including the use of personal protective equipment (PPE) and appropriate waste disposal methods .

Q & A

Basic: What are the standard synthetic protocols for preparing 3-bromo-5-nitroaniline hydrochloride?

Methodological Answer:

this compound is typically synthesized via selective reduction of 1-bromo-3,5-dinitrobenzene. A reported procedure involves dissolving 1-bromo-3,5-dinitrobenzene in tetrahydrofuran (THF) and reacting it with polymethylhydrosiloxane (PMDS) and iron(III) acetylacetonate (Fe(acac)₃) at 70°C for 48 hours. The nitro group at the 5-position is reduced to an amine, yielding 3-bromo-5-nitroaniline, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. Purification via flash chromatography (heptane:ethyl acetate) achieves ~81% yield .

Advanced: How can reaction conditions be optimized to minimize by-products during the synthesis of 3-bromo-5-nitroaniline?

Methodological Answer:

By-product formation often arises from over-reduction or incomplete selectivity. Key optimizations include:

- Catalyst tuning : Fe(acac)₃ concentration (e.g., 20 mol%) improves regioselectivity by stabilizing intermediates .

- Solvent effects : Polar aprotic solvents like THF enhance nitro group reduction without decomposing the bromine substituent.

- Temperature control : Maintaining 70°C prevents side reactions (e.g., debromination) while ensuring complete conversion.

Post-synthesis, HPLC or TLC analysis (silica gel, UV detection) identifies impurities, and gradient elution during chromatography isolates the target compound .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H NMR : Peaks at δ 7.70 (t, J = 1.8 Hz), 7.41 (t, J = 2.1 Hz), and 7.08 (t, J = 1.9 Hz) confirm aromatic protons, while the absence of a nitro group signal (δ ~8.5–9.0) verifies reduction to an amine .

- LC-MS : A molecular ion peak at m/z 216.9 [M–H]⁻ confirms the molecular formula C₆H₄BrN₂O₂ .

- Elemental analysis : Matches calculated values for C (33.14%), H (1.86%), N (12.90%) .

Advanced: How does the electronic interplay between bromine and nitro groups influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro group at the 5-position deactivates the aromatic ring, directing electrophilic substitution to the 3-bromo position. In Suzuki-Miyaura couplings, the bromine acts as a leaving group, while the nitro group stabilizes the transition state via resonance. However, steric hindrance from the nitro group can reduce coupling efficiency with bulky palladium catalysts. Comparative studies with 3-bromo-4-ethoxyaniline () show that electron-donating substituents (e.g., ethoxy) increase reactivity, but nitro groups enhance regioselectivity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319 warnings) .

- Ventilation : Use fume hoods to prevent inhalation of fine particles (P261 precaution).

- Storage : Keep in airtight containers at 2–8°C to avoid decomposition.

Advanced: How can discrepancies in reported melting points (e.g., 128°C vs. 137°C) for similar bromonitroanilines be resolved?

Methodological Answer:

Variations arise from polymorphism or impurities. To address this:

- Recrystallization : Use ethanol/water mixtures to obtain pure crystals.

- DSC analysis : Differentiates polymorphs by endothermic peaks.

- Comparative XRD : Matches crystal structures with literature data (e.g., 3-bromo-4-ethoxyaniline hydrochloride in has distinct lattice parameters) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Pharmaceutical intermediates : Used to synthesize sulfonamide derivatives (e.g., N-(3-bromo-5-nitrophenyl)benzenesulfonamide) for Keap1 inhibitor studies .

- Material science : Halogenated anilines serve as precursors for conductive polymers or metal-organic frameworks (MOFs) .

Advanced: What mechanistic insights explain the compound’s role in inhibiting Keap1-Nrf2 interactions?

Methodological Answer:

The nitro group forms hydrogen bonds with Keap1’s Arg483, while the bromine enhances hydrophobic interactions with Tyr572. Competitive binding assays (SPR or ITC) show IC₅₀ values <10 µM, validated via Western blotting of Nrf2 nuclear translocation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.